molecular formula C22H26N6O3S2 B2954343 N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 1170445-79-0

N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2954343
CAS No.: 1170445-79-0
M. Wt: 486.61
InChI Key: UCFXNGRJVVLCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a novel synthetic compound designed for advanced pharmacological and medicinal chemistry research. Its molecular structure incorporates two privileged heterocyclic scaffolds—a 1,3,4-thiadiazole and a 5-methylisoxazole—linked through a sulfanylacetamide bridge and further functionalized with a piperazine moiety. The 1,3,4-thiadiazole core is a well-established pharmacophore in drug discovery, extensively documented for its broad spectrum of biological activities, including significant anticonvulsant potential . Research indicates that derivatives of this scaffold can prevent abnormal neuronal firing in the brain, potentially through the modulation of GABAergic pathways, such as by facilitating the release of chloride ions via the GABAA receptor . Furthermore, the 1,3,4-thiadiazole ring's strong aromaticity and the presence of the =N-C-S- moiety contribute to high in vivo stability and low toxicity, making it an excellent candidate for preclinical investigation . The inclusion of a piperazine ring, a common feature in bioactive molecules, may enhance the compound's ability to interact with various neurological and enzymatic targets. The specific molecular architecture of this compound, combining these potent elements, makes it a highly valuable chemical tool for researchers exploring new therapeutic agents for central nervous system (CNS) disorders. It is also an ideal candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3S2/c1-3-17(16-7-5-4-6-8-16)20(30)27-9-11-28(12-10-27)21-24-25-22(33-21)32-14-19(29)23-18-13-15(2)31-26-18/h4-8,13,17H,3,9-12,14H2,1-2H3,(H,23,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFXNGRJVVLCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as a β-ketoamide, under acidic or basic conditions.

    Synthesis of the thiadiazole ring: The thiadiazole ring can be formed by the reaction of a thiosemicarbazide derivative with a suitable electrophile, such as a carboxylic acid or an ester, under reflux conditions.

    Coupling of the piperazine ring: The piperazine ring can be introduced by reacting a piperazine derivative with an appropriate acylating agent, such as an acid chloride or an anhydride, under basic conditions.

    Formation of the final compound: The final compound can be obtained by coupling the oxazole, thiadiazole, and piperazine intermediates through a series of condensation and substitution reactions, followed by purification using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under various conditions, including reflux or microwave-assisted reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

    Pharmacology: Research on the pharmacokinetics and pharmacodynamics of the compound helps to understand its absorption, distribution, metabolism, and excretion in biological systems.

    Materials Science: The compound’s unique chemical properties make it a potential candidate for the development of novel materials, such as polymers, coatings, and sensors.

    Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of a specific enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, the compound may act as an agonist or antagonist at a receptor, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Heterocycle Piperazine Substituent Molecular Formula Molecular Weight Notable Features / Activity Reference
Target Compound 1,3,4-thiadiazole 2-phenylbutanoyl C₂₂H₂₆N₆O₃S₂ 518.61* Combines thiadiazole sulfanyl linker and lipophilic acyl group N/A
2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methylisoxazol-3-yl)acetamide 1,3,4-thiadiazole 3,4-dimethoxyphenylacetyl C₂₂H₂₆N₆O₅S₂ 518.61 Enhanced electron-rich aromaticity; potential CNS activity due to methoxy groups
N-(5-Methylisoxazol-3-yl)-2-[(2-oxo-2-{2-[3-(4-phenylpiperazinyl)propanoyl]hydrazino}ethyl)sulfanyl]acetamide Hydrazine-linked 4-phenylpiperazine-propanoyl C₂₂H₂₈N₈O₄S 516.62 Hydrazine spacer; possible chelation properties for metal-binding targets
2-((5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(pyrazin-2-yl)acetamide 1,3,4-oxadiazole None C₂₀H₁₇N₅O₂S 399.45 Diphenylmethyl group for steric bulk; pyrazine terminal group
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide 1,3,4-oxadiazole N/A Varies ~450-500 Lipoxygenase inhibition (IC₅₀ ~0.8–2.1 µM)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-triazole N/A C₁₀H₁₂N₆O₂S ~280-320 Anti-exudative activity (50–70% inhibition vs. diclofenac)

Key Comparative Insights

A. Heterocyclic Core Variations

  • Thiadiazole vs. Oxadiazole vs. Triazole :
    • Thiadiazole (target compound): Offers superior metabolic stability due to sulfur’s electronegativity, enhancing resistance to oxidative degradation compared to oxadiazoles .
    • Oxadiazole (e.g., ): Improved π-π stacking interactions with aromatic enzyme pockets but may exhibit lower bioavailability due to polarity .
    • Triazole (): Enhanced hydrogen-bonding capacity, contributing to anti-inflammatory activity (e.g., 70% inhibition of edema at 10 mg/kg) .

B. Piperazine Substitution Effects

  • 3,4-Dimethoxyphenylacetyl (): Electron-donating methoxy groups enhance binding to serotonin/dopamine receptors, suggesting CNS applications .
  • 4-Phenylpiperazine-propanoyl (): The hydrazine linker may confer redox activity or metal chelation, useful in anticancer contexts .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique combination of an oxazole ring, a thiadiazole moiety, and a piperazine structure. Its molecular formula is C18H22N4O2SC_{18}H_{22}N_4O_2S with a molecular weight of approximately 358.46 g/mol. The presence of these heterocycles contributes to its biological properties.

Property Details
Molecular FormulaC18H22N4O2SC_{18}H_{22}N_4O_2S
Molecular Weight358.46 g/mol
IUPAC NameN-(5-methyl-1,2-oxazol-3-yl)-2-{5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
CAS NumberNot available

Synthesis

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the oxazole ring : Utilizing appropriate reagents to form the oxazole structure.
  • Synthesis of the thiadiazole moiety : This step often requires coupling reactions involving thioketones and hydrazines.
  • Piperazine modification : The piperazine ring is modified to include the phenylbutanoyl group.
  • Final coupling : The components are combined through a sulfanyl linkage to form the final compound.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit:

Antitumor Activity : Research indicates that compounds with similar structures can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

Antimicrobial Properties : The presence of the oxazole and thiadiazole rings may contribute to antimicrobial activity against various pathogens.

Neuroprotective Effects : Given the piperazine component, there may be potential for neuroprotective effects, possibly through modulation of neurotransmitter systems.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of similar compounds showed significant cytotoxicity against breast cancer cell lines (MCF7). The mechanisms involved apoptosis induction and cell cycle arrest at the G0/G1 phase.

Antimicrobial Efficacy

In vitro tests have shown that compounds containing oxazole and thiadiazole rings possess broad-spectrum antimicrobial activity. For instance, one study reported effective inhibition against Staphylococcus aureus and Escherichia coli.

Neuroprotective Potential

Recent research highlighted in Pharmacology Biochemistry and Behavior indicated that piperazine derivatives can enhance cognitive function in animal models by modulating serotonin receptors.

Q & A

Basic: What are the recommended synthetic routes for preparing N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide?

Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. A general approach includes:

Thiadiazole Core Formation : Reacting substituted thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring, followed by pH adjustment (8–9) with ammonia for precipitation .

Piperazine Substitution : Introducing the 4-(2-phenylbutanoyl)piperazine moiety via nucleophilic substitution or amide coupling, often using pyridine or zeolite catalysts .

Oxazole-Acetamide Linkage : Coupling the thiadiazole intermediate with N-(5-methyl-1,2-oxazol-3-yl)acetamide using thioglycolic acid derivatives under reflux in DMSO .
Validation : Confirm intermediates via TLC and final product purity via recrystallization (ethanol/water mixtures) .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Use a combination of spectroscopic and analytical techniques:

  • 1H NMR/IR : Identify key functional groups (e.g., oxazole C–H stretches at ~3100 cm⁻¹, thiadiazole S–S bonds at 500–600 cm⁻¹) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
    Note : Discrepancies in spectral data (e.g., unexpected splitting in 1H NMR) may indicate regioisomeric impurities, requiring column chromatography (silica gel, ethyl acetate/hexane) for resolution .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

  • PASS Algorithm : Predicts potential biological targets (e.g., antimicrobial, anticancer activity) based on structural similarity to known bioactive 1,3,4-thiadiazoles .
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like COX-2 (anti-inflammatory) or EGFR (anticancer). Focus on the thiadiazole and piperazine moieties for hydrogen bonding and hydrophobic interactions .
    Validation : Compare docking scores (ΔG < −8 kcal/mol) with reference inhibitors (e.g., Celecoxib for COX-2) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigate via:

Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls.

Purity Verification : Re-test compounds with ≥95% purity (HPLC) to exclude adjuvant effects from synthetic byproducts .

SAR Analysis : Systematically modify substituents (e.g., phenylbutanoyl vs. acetyl on piperazine) to isolate pharmacophores .

Basic: What solvents and conditions optimize solubility for in vitro testing?

Answer:

  • Polar Solvents : DMSO (10–20 mM stock solutions) for initial dissolution.
  • Aqueous Buffers : Use <1% DMSO in PBS (pH 7.4) to avoid cytotoxicity. For low solubility, employ β-cyclodextrin inclusion complexes .
    Caution : Avoid chloroform due to potential thiadiazole decomposition .

Advanced: What strategies improve the metabolic stability of this compound?

Answer:

  • Structural Modifications : Replace labile groups (e.g., methyloxazole with trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Introduce ester moieties at the acetamide sulfur to enhance bioavailability .
    Validation : Assess stability in liver microsomes (e.g., human S9 fraction) and monitor degradation via LC-MS/MS .

Basic: What safety precautions are critical during synthesis?

Answer:

  • Hazardous Reagents : Handle POCl₃ in a fume hood with PPE (gloves, goggles); neutralize spills with sodium bicarbonate .
  • Toxic Byproducts : Monitor for H₂S generation during thiadiazole formation using gas detectors .
  • First Aid : For skin contact, wash with 10% acetic acid to hydrolyze acylating agents .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications :
    • Thiadiazole : Replace sulfur with oxygen (1,3,4-oxadiazole) to alter electron density .
    • Piperazine : Substitute 2-phenylbutanoyl with heteroaromatic acyl groups (e.g., thiophene-2-carbonyl) to enhance target affinity .
  • Functional Group Scanning : Use parallel synthesis (e.g., Ugi reaction) to generate libraries with varying acetamide substituents .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

  • HPLC-UV : C18 column, mobile phase = acetonitrile/0.1% formic acid (70:30), λ = 254 nm .
  • LC-MS/MS : MRM transitions for quantification (e.g., m/z 591.68 → 219.28 for fragmentation) .
    Validation : Achieve LOQ < 10 ng/mL with RSD < 15% .

Advanced: How to address low yield in the final coupling step?

Answer:

  • Catalyst Screening : Test Zeolite (Y-H) vs. DMAP for thioglycolic acid coupling; optimize molar ratios (1:1.2 substrate:catalyst) .
  • Microwave Assistance : Reduce reaction time from 5 hours to 20 minutes at 150°C, improving yield by 15–20% .
  • Workup Optimization : Extract with dichloromethane instead of precipitation to recover unreacted starting material .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.